molecular formula C8H9N3OS B11781193 3-Isopropylisothiazolo[5,4-D]pyrimidin-4(5H)-one

3-Isopropylisothiazolo[5,4-D]pyrimidin-4(5H)-one

Cat. No.: B11781193
M. Wt: 195.24 g/mol
InChI Key: DTDYETXAGCWBKK-UHFFFAOYSA-N
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Description

3-Isopropylisothiazolo[5,4-D]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which combines an isothiazole ring with a pyrimidine ring. The presence of the isopropyl group further enhances its chemical properties, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylisothiazolo[5,4-D]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with isopropyl isocyanate, followed by cyclization with formamide under reflux conditions . The reaction is usually carried out in the presence of a base such as sodium hydride to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylisothiazolo[5,4-D]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Isopropylisothiazolo[5,4-D]pyrimidin-4(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropylisothiazolo[5,4-D]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with key amino acid residues in the active site of CDK2 is crucial for its inhibitory activity.

Comparison with Similar Compounds

Uniqueness: 3-Isopropylisothiazolo[5,4-D]pyrimidin-4(5H)-one stands out due to its unique isothiazole-pyrimidine structure, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

3-propan-2-yl-5H-[1,2]thiazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H9N3OS/c1-4(2)6-5-7(12)9-3-10-8(5)13-11-6/h3-4H,1-2H3,(H,9,10,12)

InChI Key

DTDYETXAGCWBKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NSC2=C1C(=O)NC=N2

Origin of Product

United States

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